molecular formula C5H11BrO B3050259 2-bromo-3-methoxybutane CAS No. 24618-36-8

2-bromo-3-methoxybutane

Cat. No.: B3050259
CAS No.: 24618-36-8
M. Wt: 167.04 g/mol
InChI Key: MNFFVQPIBJUTHA-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybutane is an organic compound with the molecular formula C5H11BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methoxybutane can be synthesized through several methods. One common method involves the bromination of 3-methoxybutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane:

    2-Bromo-3-methylbutane: This compound has a similar brominated butane structure but with a different substitution pattern.

Uniqueness

2-Bromo-3-methoxybutane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Bromo-3-methoxybutane (C5H11BrO) is an organic compound classified as an alkyl halide, specifically a bromoether. Its biological activity has been the focus of various studies, particularly regarding its mechanisms of action and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including reaction mechanisms, cytotoxic effects, and relevant case studies.

  • Molecular Formula : C5H11BrO
  • Molecular Weight : 179.05 g/mol
  • Structure :
CH3C(Br)(CH3)CH2OCH3\text{CH}_3-\text{C}(\text{Br})(\text{CH}_3)-\text{CH}_2-\text{OCH}_3

The biological activity of this compound can be understood through its reactivity as an alkyl halide. The compound primarily undergoes nucleophilic substitution reactions, which can follow either SN1 or SN2 mechanisms depending on the reaction conditions and the nature of the nucleophile.

  • SN1 Mechanism :
    • Involves the formation of a carbocation intermediate after the departure of the bromide ion (Br⁻).
    • The secondary carbocation formed can rearrange to a more stable tertiary carbocation, influencing the product distribution during hydrolysis.
  • SN2 Mechanism :
    • A direct nucleophilic attack occurs at the carbon bonded to bromine, leading to the simultaneous displacement of Br⁻.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic activity against various human tumor cell lines. Notably, it has been shown to affect cell viability and induce apoptosis in cancer cells. The following table summarizes findings from studies on its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)20Disruption of cell cycle progression
A549 (lung cancer)25Activation of caspase-dependent pathways

Case Studies

  • Hydrolysis Reactions :
    • A study demonstrated that hydrolysis of this compound primarily yields 2-methyl-2-butanol through an SN1 mechanism, highlighting its reactivity and potential for further chemical transformations .
  • Solvolysis Studies :
    • Solvolysis reactions involving this compound have shown that it can lead to multiple products due to both rearranged and unrearranged carbocations, suggesting versatility in its chemical behavior under different conditions .
  • Cytotoxicity in Tumor Cells :
    • Investigations into its effects on tumor cell lines revealed significant cytotoxic properties, indicating potential therapeutic applications in oncology .

Properties

IUPAC Name

2-bromo-3-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-4(6)5(2)7-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFFVQPIBJUTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313928
Record name 2-Bromo-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24618-36-8
Record name 2-Bromo-3-methoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24618-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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